1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone
Overview
Description
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of indole derivatives and cyclopropanecarbonyl chloride.
Reaction Conditions: The indole derivative is reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Trifluoroacetylation: The resulting product is then subjected to trifluoroacetylation using trifluoroacetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the cyclopropanecarbonyl group, resulting in the formation of indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields.
Scientific Research Applications
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, thereby modulating their activity.
Pathways: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
1-[1-(Cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as:
1-(Cyclopropanecarbonyl)indole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar structure but without the cyclopropanecarbonyl group, leading to variations in reactivity and applications.
1-(Cyclopropanecarbonyl)-2,2,2-trifluoroethanone: Similar but lacks the indole moiety, affecting its overall biological activity.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)indol-3-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)12(19)10-7-18(13(20)8-5-6-8)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQVXTZTGDBCFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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